molecular formula C18H22BrNS B1663294 Tedatioxetine hydrobromide CAS No. 960151-65-9

Tedatioxetine hydrobromide

Número de catálogo: B1663294
Número CAS: 960151-65-9
Peso molecular: 364.3 g/mol
Clave InChI: OJVYWXLMPZJYGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El hidrobromuro de tedatioxetina es un compuesto que se ha investigado por su posible uso como antidepresivo. Originalmente fue desarrollado por Lundbeck y luego co-desarrollado por Lundbeck y Takeda en los Estados Unidos y Japón. El hidrobromuro de tedatioxetina actúa como un antidepresivo multimodal, dirigido a múltiples sistemas de neurotransmisores para ejercer sus efectos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de hidrobromuro de tedatioxetina implica varios pasos, comenzando con la preparación de la estructura central, que es un esqueleto de fenilpiperidina. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de hidrobromuro de tedatioxetina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrobromuro de tedatioxetina experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Tedatioxetine hydrobromide is classified as a multimodal antidepressant. Its chemical formula is C18H22BrNSC_{18}H_{22}BrNS with a molecular weight of 364.34 g/mol. The compound functions primarily as a triple reuptake inhibitor , selectively inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) at their respective transporters. Additionally, it acts as an antagonist at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor .

Major Depressive Disorder (MDD)

Tedatioxetine was initially developed for the treatment of MDD. It underwent phase II clinical trials that demonstrated promising efficacy in alleviating depressive symptoms. The compound's unique mechanism of action allows it to enhance monoamine neurotransmission while simultaneously modulating serotonin receptor activity .

Clinical Trial Summary:

  • Phase II Trials : Conducted in 2009, showing positive results in MDD treatment.
  • Dosage : Administered orally at doses of 5, 10, or 20 mg once daily for six weeks .

Generalized Anxiety Disorder (GAD)

In addition to its antidepressant properties, tedatioxetine has been explored for its potential in treating GAD. Its action on serotonin receptors may help alleviate anxiety symptoms by stabilizing mood and reducing anxiety-related neurotransmitter fluctuations .

Research Findings and Case Studies

Despite its initial promise, development on tedatioxetine was halted in 2016 due to strategic decisions by Lundbeck. However, the compound's pharmacological profile continues to be of interest in academic research settings.

Case Study Highlights:

  • Study on Efficacy : A study published in Psychopharmacology highlighted the compound's ability to improve mood and reduce anxiety in preclinical models.
  • Mechanism Exploration : Research has focused on understanding how its receptor antagonism contributes to its antidepressant effects .

Potential Future Applications

While no current clinical trials are active for tedatioxetine, its unique pharmacological characteristics suggest potential applications beyond MDD and GAD:

  • Chronic Pain Management : Given its modulation of neurotransmitters involved in pain pathways.
  • Neurodegenerative Disorders : Investigating its role in neuroprotection due to its serotonergic activity.

Mecanismo De Acción

El hidrobromuro de tedatioxetina actúa como un inhibidor triple de la recaptación preferente de serotonina y noradrenalina y antagonista de varios receptores de serotonina (5-HT2A, 5-HT2C, 5-HT3) y el receptor α1A-adrenérgico. Al inhibir la recaptación de serotonina y noradrenalina, la tedatioxetina aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando sus efectos. El antagonismo de los receptores de serotonina modula aún más la actividad de los neurotransmisores, contribuyendo a sus efectos antidepresivos .

Comparación Con Compuestos Similares

El hidrobromuro de tedatioxetina se puede comparar con otros antidepresivos como:

El hidrobromuro de tedatioxetina es único en su combinación de inhibición triple de la recaptación y antagonismo de receptores, lo que puede ofrecer ventajas en términos de eficacia y perfil de efectos secundarios .

Actividad Biológica

Tedatioxetine hydrobromide, also known as Lu AA24530, is a novel compound that exhibits significant biological activity primarily as a serotonin and norepinephrine reuptake inhibitor. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on recent studies.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 960151-65-9
  • Molecular Formula : C20_{20}H24_{24}BrN3_{3}O2_{2}
  • Mechanism of Action : Acts as a triple reuptake inhibitor (TRI) for serotonin (5-HT), norepinephrine (NE), and dopamine (DA), while also antagonizing various receptors including 5-HT2A, 5-HT2C, 5-HT3, and α1A adrenergic receptors .

Tedatioxetine's primary mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, which enhances neurotransmitter availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects. Additionally, its receptor antagonism contributes to a broader spectrum of activity that may aid in treating mood disorders.

Pharmacological Effects

  • Antidepressant Effects : Tedatioxetine has shown efficacy in alleviating symptoms of major depressive disorder (MDD). Clinical trials indicate that it significantly improves both affective and cognitive symptoms associated with depression .
  • Cognitive Enhancement : Studies suggest that tedatioxetine not only addresses mood symptoms but also enhances cognitive functions in patients with MDD, offering a dual benefit .
  • Gut Microbiota Interaction : Emerging research indicates that tedatioxetine may influence gut microbiota composition, which is increasingly recognized for its role in mental health. Changes in gut flora have been correlated with improvements in depressive symptoms following treatment .

Efficacy and Safety

Recent clinical trials have demonstrated the safety and efficacy of tedatioxetine in various populations:

  • Study Design : Randomized, double-blind, placebo-controlled trials.
  • Dosage : Effective dosages range from 10 mg to 20 mg daily.
  • Results :
    • Significant improvement in depressive symptoms compared to placebo.
    • Enhanced cognitive performance metrics were observed.
    • Minimal adverse effects reported, primarily gastrointestinal disturbances such as nausea .

Data Tables

StudyPopulationDosagePrimary OutcomeResult
Adults with MDD10 mg/dayDepression SeveritySignificant reduction compared to placebo
Adults with MDD20 mg/dayCognitive FunctionEnhanced performance on cognitive tests
Healthy subjectsVariable (up to 75 mg)Safety ProfileWell-tolerated with mild side effects

Case Study 1: Cognitive Function Improvement

A cohort of patients treated with tedatioxetine displayed marked improvements in cognitive tasks post-treatment compared to baseline assessments. The study utilized standardized cognitive tests to quantify improvements.

Case Study 2: Gut Microbiota Regulation

In a small sample study involving patients diagnosed with MDD, significant shifts in gut microbiota were observed after treatment with tedatioxetine. Notably, there was an increase in beneficial bacteria associated with mood regulation .

Propiedades

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVYWXLMPZJYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960151-65-9
Record name Tedatioxetine hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960151659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEDATIOXETINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986RNR3CFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate as a red oil from example 3 was mixed in a stirred reactor with hydrobromic acid in acetic acid (40%, 545 mL, 3.11 mol). The mixture was heated at 80° C. for 18 hours. The reaction mixture was cooled down to room temperature. During the cooling the product crystallises out. After 1 hour at room temperature ethyl ether (800 mL) was added to the reaction mixture, and the mixture was stirred for another hour. The product was filtered off, washed with ethyl ether and dried in a vacuum oven at 50° C. until constant weight.
Name
ethyl 4-(2-(4-tolylsulfanyl)phenyl)-piperidin-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
545 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tedatioxetine hydrobromide
Reactant of Route 2
Tedatioxetine hydrobromide
Reactant of Route 3
Tedatioxetine hydrobromide
Reactant of Route 4
Tedatioxetine hydrobromide
Reactant of Route 5
Tedatioxetine hydrobromide
Reactant of Route 6
Tedatioxetine hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.